molecular formula C22H44N2O.C2H4O2<br>C24H48N2O3 B12940439 acetic acid;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol CAS No. 28832-11-3

acetic acid;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol

Cat. No.: B12940439
CAS No.: 28832-11-3
M. Wt: 412.6 g/mol
InChI Key: KFLYRIQQUDKDNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol (CAS 1330-88-7, among others) is a derivative of 4,5-dihydroimidazole with a heptadecyl (C₁₇H₃₅) substituent and a hydroxyethyl group. Its molecular formula is C₂₂H₄₄N₂O, with a molecular weight of 352.6 g/mol . The compound is a cream-colored solid and is widely utilized as an antistatic agent in textiles, leather, and chemical fibers due to its surfactant properties . It is synthesized via condensation reactions between fatty acids (e.g., stearic acid) and amino alcohols, followed by cyclization to form the imidazoline ring .

Properties

CAS No.

28832-11-3

Molecular Formula

C22H44N2O.C2H4O2
C24H48N2O3

Molecular Weight

412.6 g/mol

IUPAC Name

acetic acid;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol

InChI

InChI=1S/C22H44N2O.C2H4O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-23-18-19-24(22)20-21-25;1-2(3)4/h25H,2-21H2,1H3;1H3,(H,3,4)

InChI Key

KFLYRIQQUDKDNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NCCN1CCO.CC(=O)O

Related CAS

28832-11-3

Origin of Product

United States

Preparation Methods

Preparation Methods Overview

The synthesis of acetic acid;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol generally involves:

  • Formation of the imidazoline ring substituted with a heptadecyl group.
  • Introduction of the ethanol moiety at the 1-position of the imidazoline ring.
  • Reaction with acetic acid or its derivatives to form the final compound.

These steps are typically carried out under controlled temperature and pH conditions to optimize yield and purity.

Detailed Synthetic Routes and Reaction Conditions

Starting Materials and Key Intermediates

Stepwise Synthesis

Imidazoline Ring Formation
  • Heptadecylamine reacts with glyoxal or similar aldehydes under acidic catalysis to form the 4,5-dihydroimidazole (imidazoline) ring.
  • Reaction conditions typically involve refluxing in ethanol or aqueous media at temperatures between 70–90 °C for 1–3 hours.
  • Catalysts such as Fe₃O₄@FU nanoparticles have been reported to enhance reaction efficiency and allow catalyst recovery by magnetic separation, improving cost-effectiveness.
Introduction of the Ethanol Group
  • The imidazoline intermediate is reacted with ethylamine or 2-haloethanol derivatives to introduce the 2-(1-hydroxyethyl) substituent.
  • This step is often performed in aqueous or lower alcohol solvents at 50–90 °C with stirring.
  • The pH is maintained between 8 and 9 by gradual addition of alkali (e.g., Na₂CO₃ or NaHCO₃) to prevent side reactions and decomposition.
Reaction with Acetic Acid or Monohaloacetic Acid
  • The final step involves reacting the intermediate with monohaloacetic acid (commonly monochloroacetic acid) or its salts to form the acetic acid functional group.
  • This reaction is carried out in aqueous or lower alcohol solvents at 50–90 °C.
  • The presence of alkali salts helps maintain the pH and facilitates the reaction.
  • Electrodialysis may be used post-reaction to purify the product by removing inorganic salts, ensuring less than 0.2 mole of inorganic salt per 100 g of product.

Reaction Parameters and Optimization

Parameter Optimal Range/Condition Notes
Temperature 50–90 °C Below 50 °C slows reaction; above 90 °C causes decomposition
pH 8–9 Maintained by dropwise alkali addition
Solvent Water and/or lower alcohols (ethanol) Solvent choice affects solubility and reaction rate
Reaction Time 1–6 hours Depends on step and scale
Catalyst Fe₃O₄@FU nanoparticles (optional) Enhances ring formation efficiency

Industrial Scale Preparation

  • Industrial synthesis follows the same fundamental steps but uses large reactors with precise temperature and pH control.
  • Purification methods include recrystallization and chromatographic techniques to achieve high purity.
  • Electrodialysis is employed to reduce inorganic salt content in the final product, improving quality for surfactant applications.

Summary Table of Preparation Methods

Step Reactants/Conditions Key Notes Reference
Imidazoline ring formation Heptadecylamine + glyoxal, acid catalyst, reflux in ethanol, 70–90 °C, 1–3 h Fe₃O₄@FU catalyst improves yield
Ethanol group introduction Imidazoline + ethylamine or 2-haloethanol, aqueous/alcohol solvent, 50–90 °C, pH 8–9 Alkali added dropwise to maintain pH
Acetic acid functionalization Intermediate + monochloroacetic acid or salt, aqueous/alcohol solvent, 50–90 °C Electrodialysis used for purification
Purification Recrystallization, chromatography, electrodialysis Removes inorganic salts and impurities

Chemical Reactions Analysis

Substitution Reactions

The chloroacetate group (ClCH₂COO⁻) undergoes nucleophilic substitution reactions with various nucleophiles.

Reaction TypeReagents/ConditionsProducts FormedKey References
HydrolysisNaOH (aqueous, 25–80°C)Sodium glycolate + imidazole-ethanol derivative
AmidationPrimary amines (e.g., NH₃, RNH₂)Amide derivatives + HCl elimination
Thiol substitutionRSH (thioglycolic acid, thiols)Thioester derivatives

Mechanistic Insight :

  • Hydrolysis proceeds via SN2 mechanism under alkaline conditions, forming sodium glycolate and releasing Cl⁻ .

  • Amidation reactions typically require elevated temperatures (60–100°C) and yield stable amide linkages.

Oxidation and Reduction Reactions

The imidazole ring and alkyl chain exhibit redox activity under controlled conditions.

Reaction TypeReagents/ConditionsProducts FormedNotes
OxidationKMnO₄ (acidic, 50°C)Imidazole ring hydroxylation + CO₂ releaseLimited selectivity observed
ReductionH₂/Pd-C (room temperature)Saturated imidazolidine derivativeFull hydrogenation of dihydroimidazole

Case Study :

  • Hydrogenation of the 4,5-dihydroimidazole ring using Pd-C yields a fully saturated imidazolidine structure, confirmed via NMR spectroscopy.

Esterification and Salt Formation

The ethanol and acetic acid moieties participate in condensation and neutralization reactions.

Reaction TypeReagents/ConditionsProducts FormedApplications
EsterificationStearic acid, H₂SO₄ (catalytic)2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethyl stearateSurfactant synthesis
Salt formationNaOH or HClSodium or hydrochloride saltsEnhanced water solubility

Industrial Example :

  • Reaction with stearic acid produces a cationic surfactant (CAS 68134-27-0), widely used in fabric softeners due to its amphiphilic structure .

Complexation and Catalytic Activity

The imidazole nitrogen atoms act as Lewis bases, enabling coordination chemistry.

Reaction TypeReagents/ConditionsObservations
Metal complexationCu²⁺, Zn²⁺ (aqueous, pH 7–9)Stable octahedral complexes with antimicrobial activity
Acid-base catalysisH₃O⁺/OH⁻Accelerates ester hydrolysis via proton transfer

Research Findings :

  • Cu²⁺ complexes exhibit 85% inhibition against E. coli at 50 ppm, attributed to membrane disruption.

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature RangeProcessMajor Products
200–250°CCleavage of acetic acid moietyCO₂, H₂O, and imidazole derivatives
300–400°CAlkyl chain pyrolysisAlkanes, alkenes, and NH₃

Stability Note :

  • The compound remains stable below 200°C, making it suitable for high-temperature industrial processes .

Comparative Reactivity

A comparison with analogous compounds highlights unique features:

Compound VariationReactivity DifferenceReference
Shorter alkyl chain (C7 vs. C17)Faster hydrolysis due to reduced steric hindrance
Replacement of Cl with BrHigher electrophilicity in substitution reactions

Scientific Research Applications

Pharmaceuticals

The compound has been investigated for its role in drug formulation due to its unique structure that can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Case Study : A study published in the Brazilian Journal of Pharmaceutical Sciences demonstrated that formulations containing this compound exhibited improved stability and efficacy in delivering APIs through various routes of administration. The use of response surface methodology allowed researchers to optimize the concentrations of acetic acid derivatives to achieve desired therapeutic effects .

Cosmetics

In cosmetic formulations, acetic acid; 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol serves as an emulsifier and stabilizer. Its ability to enhance skin hydration and improve the sensory properties of creams has been documented.

Data Table: Cosmetic Formulation Properties

PropertyValue
Consistency IndexHigh
StickinessLow
GreasinessModerate
Moisturizing EffectSignificant

Case Study : Research highlighted in Cosmetic Formulation Principles and Practice indicates that formulations utilizing this compound showed significant improvements in skin hydration compared to traditional emulsifiers .

Material Science

The compound's unique chemical structure allows it to be used in the development of advanced materials, including coatings and adhesives. Its hydrophobic properties make it suitable for applications requiring water resistance.

Data Table: Material Properties

PropertyValue
DensityN/A
Thermal StabilityHigh
Water ResistanceExcellent

Case Study : In a recent study on polymer composites, acetic acid; 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol was incorporated into a polymer matrix, resulting in enhanced mechanical properties and durability under environmental stressors .

Mechanism of Action

The mechanism of action of acetic acid;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Imidazoline Core

2-(2-Heptadec-1-enyl-2-imidazolin-1-yl)Ethanol
  • Molecular Formula : C₂₂H₄₂N₂O
  • Molecular Weight : 350.59 g/mol
  • Key Difference : The heptadecenyl group (C₁₇H₃₃) contains a double bond , unlike the saturated heptadecyl group in the parent compound.
2-(2-Heptadecyl-4,5-Dihydro-1H-Imidazol-1-yl)Ethanol Acetate
  • CAS : 28832-11-3
  • Molecular Formula : C₂₄H₄₈N₂O₃
  • Molecular Weight : 412.65 g/mol
  • Key Difference : The hydroxyl group is acetylated, forming an ester .
  • Impact : Improved lipophilicity and solubility in organic solvents, making it suitable for formulations requiring hydrophobic interactions .

Ionic and Salt Derivatives

Sodium [2-(2-Heptadecyl-4,5-Dihydroimidazol-1-yl)Ethoxy]Acetate
  • CAS : 93963-07-6
  • Molecular Formula : C₂₄H₄₅N₂O₃⁻·Na⁺
  • Molecular Weight : 432.62 g/mol
  • Key Difference : Introduction of a sodium carboxylate group via reaction with sodium chloroacetate.
  • Impact : Enhanced water solubility , expanding applications in aqueous-based detergents or emulsifiers .
Oleic Acid Complex (CAS 68052-47-1)
  • Molecular Formula : C₂₂H₄₂N₂O·C₁₈H₃₄O₂
  • Molecular Weight : 633.04 g/mol
  • Key Difference : A 1:1 complex with oleic acid (C₁₈H₃₄O₂).
  • Impact : Dual functionality as a surfactant and corrosion inhibitor, ideal for industrial lubricants or agrochemical formulations .

Functional Group Additions

N-[2-(2-Heptadecyl-4,5-Dihydro-1H-Imidazol-1-yl)Ethyl]Ethylenediamine
  • CAS : 2791-37-9
  • Molecular Formula : C₂₄H₅₀N₄
  • Molecular Weight : 394.69 g/mol
  • Key Difference : Addition of an ethylenediamine moiety .
  • Impact : Increased chelating capacity for metal ions, useful in water treatment or as a catalyst ligand .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent/Modification Primary Application
Parent Compound (CAS 1330-88-7) C₂₂H₄₄N₂O 352.6 Heptadecyl, hydroxyethyl Antistatic agent
Heptadecenyl Derivative (CAS 17158-54-2) C₂₂H₄₂N₂O 350.59 Unsaturated heptadecenyl Reactive intermediates
Acetate Derivative (CAS 28832-11-3) C₂₄H₄₈N₂O₃ 412.65 Acetylated hydroxyl Hydrophobic formulations
Sodium Salt (CAS 93963-07-6) C₂₄H₄₅N₂O₃·Na⁺ 432.62 Sodium carboxylate Aqueous detergents
Oleic Acid Complex (CAS 68052-47-1) C₄₀H₇₆N₂O₃ 633.04 Oleate anion Surfactant/corrosion inhibitor

Research Findings and Industrial Relevance

  • Thermal Stability : The parent compound’s saturated heptadecyl chain provides superior thermal stability compared to unsaturated analogs, making it preferable for high-temperature textile processing .
  • Biodegradability : Sodium salts and oleate complexes exhibit higher biodegradability due to ionic or ester linkages, aligning with green chemistry trends .
  • Economic Viability: Acetate derivatives are cost-effective for large-scale production, as acetylation is a low-energy process .

Biological Activity

Acetic acid; 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including relevant case studies and research findings.

  • Molecular Formula : C24H48N2O3
  • Molecular Weight : 412.64952 g/mol
  • CAS Number : 28832-11-3

Antimicrobial Properties

Research indicates that compounds similar to acetic acid; 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol exhibit significant antimicrobial properties. For instance, studies have shown that imidazole derivatives can inhibit the growth of various bacterial strains.

Compound Target Organism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC)
Imidazole DerivativeEscherichia coli150.5 mg/mL
Imidazole DerivativeStaphylococcus aureus180.25 mg/mL

The above table summarizes findings from various studies where imidazole derivatives were tested against common pathogens, suggesting that acetic acid; 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol may possess similar properties.

Anti-inflammatory Effects

Studies have also suggested that compounds containing imidazole rings can exhibit anti-inflammatory effects. For example, research conducted on related compounds showed a reduction in pro-inflammatory cytokines in vitro:

  • Cytokines Measured : IL-6, TNF-alpha
  • Reduction Percentage : Up to 40% at concentrations of 100 µM in cell cultures.

This indicates a potential therapeutic application for inflammatory diseases.

Study on Antifungal Activity

A study published in the Egyptian Journal of Botany explored the antifungal activity of various compounds extracted from plants, including imidazole derivatives. The study utilized thin layer chromatography (TLC) and found significant antifungal activity against Aspergillus niger at concentrations as low as 2 mg/mL for certain phenolic compounds. This suggests that similar mechanisms might be applicable to acetic acid; 2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol.

Clinical Applications

In clinical settings, compounds with similar structures have been investigated for their potential in treating skin infections and other microbial diseases. A notable clinical trial assessed the efficacy of imidazole derivatives in topical formulations for treating dermatological conditions caused by fungi and bacteria. Results indicated a marked improvement in patient outcomes with minimal side effects.

Q & A

Basic: What are the optimal synthetic conditions for producing acetic acid;2-(2-heptadecyl-4,5-dihydroimidazol-1-yl)ethanol?

Answer:
The synthesis involves refluxing precursors in methanol at 100°C for 2 hours, followed by precipitation in ice-cold water and recrystallization (methanol). Key parameters include:

  • Solvent selection : Methanol ensures solubility of reactants and intermediates .
  • Temperature control : Maintaining 100°C prevents side reactions (e.g., ester hydrolysis) .
  • Purification : Ice-water precipitation removes unreacted salicylic acid, while recrystallization improves purity .

Basic: Which analytical techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Resolves structural ambiguities (e.g., imidazole ring substitution patterns) .
  • Single-crystal X-ray diffraction : Validates molecular geometry and hydrogen-bonding networks (using APEX2/SAINT software) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts (e.g., unreacted 2-heptadecyl derivatives) .

Advanced: How can computational methods optimize reaction pathways for this compound?

Answer:

  • Quantum chemical calculations : Predict transition states and intermediates using software like Gaussian or COMSOL .
  • Reaction path search algorithms : Narrow experimental conditions by simulating energy landscapes (e.g., ICReDD’s approach) .
  • AI-driven automation : Implement machine learning to correlate spectroscopic data with reaction yields .

Advanced: What strategies resolve contradictions between experimental and computational data?

Answer:

  • Cross-validation : Compare DFT-predicted NMR shifts with empirical data to identify systematic errors .
  • Crystallographic refinement : Adjust computational models using experimentally derived bond lengths/angles .
  • Kinetic profiling : Monitor reaction intermediates via time-resolved FTIR to validate mechanistic hypotheses .

Basic: How does the heptadecyl chain influence the compound’s reactivity?

Answer:
The long alkyl chain:

  • Enhances hydrophobicity , necessitating polar aprotic solvents (e.g., DMF) for reactions .
  • Steric hindrance : Slows nucleophilic attacks at the imidazole nitrogen, requiring elevated temperatures for amidation .

Advanced: What reactor design considerations improve scalability for derivatives of this compound?

Answer:

  • Membrane reactors : Separate byproducts (e.g., sodium chloride) in real-time during carboxylation .
  • Continuous flow systems : Mitigate exothermic risks in large-scale imidazole ring formation .
  • Process simulation : Use Aspen Plus to model mass transfer limitations in multi-phase reactions .

Basic: What purification methods are recommended for removing sodium hydroxide byproducts?

Answer:

  • Acid-base extraction : Neutralize residual NaOH with dilute HCl, followed by liquid-liquid separation .
  • Ion-exchange chromatography : Remove sodium ions using Amberlite IR-120 resin .

Advanced: How can quantum chemical calculations predict byproduct formation in carboxylation reactions?

Answer:

  • Transition state analysis : Identify competing pathways (e.g., chloroacetate vs. imidazole-ethanol coupling) .
  • Solvent effects modeling : COSMO-RS simulations predict solubility-driven byproduct accumulation .

Basic: What functional groups are prone to degradation during storage?

Answer:

  • Imidazole ring : Susceptible to oxidation; store under inert gas (N₂/Ar) .
  • Acetic acid moiety : Hydrolyzes in humid environments; use desiccants (silica gel) .

Advanced: How to establish a feedback loop between experimental and computational data?

Answer:

  • High-throughput screening : Automate reaction condition testing and feed results into ML models .
  • Real-time data assimilation : Integrate IoT sensors with computational platforms (e.g., ICReDD’s workflow) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.